1-cyclobutyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclobutyl-1H-pyrrole-3-carbaldehyde is an organic compound featuring a cyclobutyl group attached to a pyrrole ring, with an aldehyde functional group at the 3-position of the pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclobutyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods, including:
Cyclization Reactions: Starting from cyclobutylamine and 3-formylpyrrole, the compound can be synthesized via cyclization reactions under acidic or basic conditions.
Formylation Reactions: Another method involves the formylation of 1-cyclobutylpyrrole using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 3-position.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Synthesis: Implementing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 1-cyclobutyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-cyclobutyl-1H-pyrrole-3-methanol.
Substitution: 1-cyclobutyl-2-bromo-1H-pyrrole-3-carbaldehyde (for bromination).
Scientific Research Applications
1-cyclobutyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Biological Studies: Utilized in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-1H-pyrrole-3-carbaldehyde largely depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent binding.
In Material Science: It contributes to the electronic properties of materials by participating in conjugated systems, enhancing conductivity or other desired properties.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopropyl-1H-pyrrole-3-carbaldehyde
- 1-cyclopentyl-1H-pyrrole-3-carbaldehyde
- 1-tert-butyl-1H-pyrrole-3-carbaldehyde
Uniqueness
1-cyclobutyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl and cyclopentyl analogs. This uniqueness can influence its reactivity and the types of interactions it can participate in, making it valuable for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
2624131-43-5 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-cyclobutylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c11-7-8-4-5-10(6-8)9-2-1-3-9/h4-7,9H,1-3H2 |
InChI Key |
FJVRNXFGZDVIBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=CC(=C2)C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.